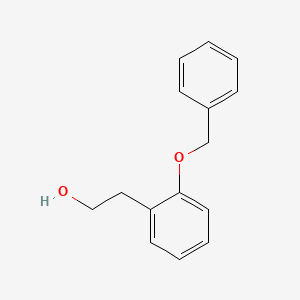

2-(2-(Benzyloxy)phenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMXYCVETYXNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340161 | |

| Record name | 2-(2-(BENZYLOXY)PHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56052-43-8 | |

| Record name | 2-(2-(BENZYLOXY)PHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Williamson Ether Synthesis Route:

This approach involves the reaction of 2-hydroxyphenylethanol with a benzylating agent, such as benzyl (B1604629) chloride, in the presence of a base. For industrial applications, the choice of reagents and reaction conditions is critical for both economic viability and process efficiency.

A patented process for the synthesis of the isomeric 2-(4-benzyloxy)phenylethanol highlights key considerations for large-scale production using this method. google.com The process involves the initial formation of a potassium salt of the corresponding hydroxyphenylethanol using potassium hydroxide. google.com A crucial step for ensuring high yield is the removal of water from this salt before the addition of benzyl chloride. google.com The use of a non-polar solvent like toluene (B28343) and a water-retaining agent such as silica (B1680970) gel or molecular sieves is recommended to facilitate a clean reaction. google.com This method is advantageous as it is a one-pot synthesis with relatively simple operations and can lead to high yields of the final product. google.com

Key Process Parameters for Williamson Ether Synthesis:

| Parameter | Laboratory Scale Consideration | Large-Scale Consideration |

| Starting Materials | High-purity reagents | Cost-effective, industrial-grade reagents |

| Base | Strong bases like NaH | Weaker, less hazardous bases like K₂CO₃ or KOH |

| Solvent | Anhydrous polar aprotic solvents (e.g., DMF) | Recyclable, lower toxicity solvents (e.g., Toluene) |

| Temperature | Often room temperature to moderate heating | Precise temperature control to manage exotherms |

| Purification | Column chromatography | Crystallization or distillation to avoid chromatography |

Reduction Route:

An alternative strategy involves the synthesis of an intermediate, 2-(2-(benzyloxy)phenyl)acetaldehyde or a related ketone, followed by its reduction to the desired alcohol. The large-scale synthesis of the aldehyde precursor presents its own set of challenges. For instance, the oxidation of the corresponding alcohol to an aldehyde on a large scale using reagents like 2-iodoxybenzoic acid (IBX) can be hazardous due to the exothermicity of the reaction. Safer and more scalable oxidation methods, such as Swern oxidation or those employing TEMPO/NaClO systems, would be preferable in an industrial setting.

Once the aldehyde is obtained, its reduction to 2-(2-(benzyloxy)phenyl)ethanol can be achieved through various methods. While sodium borohydride (B1222165) is effective on a laboratory scale, catalytic hydrogenation is often the method of choice for industrial production due to its efficiency, scalability, and the use of hydrogen gas as a clean reducing agent. Catalysts such as palladium on carbon (Pd/C) are typically employed. This approach can be adapted for continuous flow processes, which can enhance throughput and product consistency.

Comparison of Potential Large-Scale Synthetic Routes:

| Synthetic Route | Key Reagents | Advantages for Large-Scale Production | Potential Challenges for Scale-Up |

| Williamson Ether Synthesis | 2-Hydroxyphenylethanol, Benzyl (B1604629) Chloride, Base (e.g., KOH) | One-pot reaction, potentially high yield, simpler work-up. google.com | Requires careful control of water content, potential for side reactions if not optimized. google.com |

| Reduction of Aldehyde | 2-(2-(Benzyloxy)phenyl)acetaldehyde, Reducing Agent (e.g., H₂/Pd/C) | High selectivity, clean reaction with catalytic hydrogenation, suitable for continuous flow. | Two-step process, potential hazards with large-scale oxidation to produce the aldehyde precursor. |

Mechanistic Investigations of Reactions Involving the 2 2 Benzyloxy Phenyl Ethanol Moiety

Investigations into Benzyloxy Group Reactivity and Rearrangements

The benzyloxy group ortho to the ethanol (B145695) substituent is a key feature of the molecule, and its reactivity under basic conditions has been a subject of detailed mechanistic study. These investigations often involve derivatives, such as oxazolines, to probe the inherent electronic and steric influences of the 2-(2-(benzyloxy)phenyl) framework.

Studies on Anionic Rearrangements (e.g., Wittig-type Rearrangements)

The treatment of molecules containing the 2-(2-(benzyloxy)phenyl) group with strong bases can induce anionic rearrangements, most notably the nih.govresearchgate.net-Wittig rearrangement. nih.govnih.gov This rearrangement is a base-promoted reaction of ethers that typically yields secondary or tertiary alcohols. organic-chemistry.org The mechanism is understood to proceed through a carbanion rearrangement involving a radical dissociation-recombination process. organic-chemistry.orgscripps.edu

In studies using 2-(2-benzyloxyphenyl)oxazoline as a substrate, treatment with 2.2 equivalents of butyllithium (BuLi) in tetrahydrofuran (THF) resulted in the nih.govresearchgate.net-Wittig rearrangement product. nih.gov However, the process was not highly efficient, affording the rearranged product in a modest isolated yield of 29%. nih.gov The reaction involves the deprotonation of the benzylic carbon, followed by a 1,2-migration. The migratory aptitude in such rearrangements is related to the stability of the generated radical intermediates. scripps.edu While the rearrangement can show stereoselectivity, its utility can be limited by moderate yields and competition with other reaction pathways. nih.govorganic-chemistry.org Further research into related acyclic benzamide systems has shown more encouraging selectivity. nih.govnih.gov

Intramolecular Cyclization Pathways and Competing Reactions

A significant competing reaction to the Wittig rearrangement in the 2-(2-(benzyloxy)phenyl) system is intramolecular cyclization. nih.gov When 2-(2-benzyloxyphenyl)oxazoline is treated with a strong base, a benzyl (B1604629) anion is formed which can act as an intramolecular nucleophile. This anion can attack the oxazoline ring, leading to ring-opening and the formation of a 3-aminobenzofuran product. nih.gov

The outcome of the reaction is highly dependent on the choice of base. While butyllithium tends to favor the Wittig rearrangement, using Schlosser's base (a mixture of BuLi and potassium tert-butoxide, KOBut) can optimize the formation of the aminobenzofuran cyclization product. nih.gov This highlights a crucial mechanistic branch point where the base dictates the dominant reaction pathway.

Table 1: Base-Dependent Reaction Pathways of a 2-(2-Benzyloxyphenyl) Moiety Derivative.

| Base | Primary Reaction Pathway | Product Type | Reference |

|---|---|---|---|

| Butyllithium (BuLi) | nih.govresearchgate.net-Wittig Rearrangement | Rearranged Oxazoline | nih.gov |

| Schlosser's Base (BuLi/KOBut) | Intramolecular Cyclization | 3-Aminobenzofuran | nih.gov |

Catalytic Methodologies for Functional Group Interconversions

Catalytic methods provide efficient and selective routes for modifying the functional groups within the 2-(2-(benzyloxy)phenyl)ethanol structure, particularly the alcohol and ether moieties.

Iron-Catalyzed Etherification and Transetherification Mechanisms

Iron catalysts are recognized as inexpensive, environmentally benign, and efficient for promoting the direct etherification of alcohols. nih.gov Iron(III) salts, such as iron(III) triflate (Fe(OTf)₃), can catalyze the dehydrative coupling of alcohols to form symmetrical and unsymmetrical ethers, with water as the sole byproduct. acs.orgacs.org

The proposed mechanism involves the activation of an alcohol by the Lewis acidic iron catalyst. This activation facilitates the departure of a water molecule, potentially forming a carbocation intermediate, especially with benzylic alcohols. This intermediate is then attacked by a second alcohol molecule to form the ether linkage. A common side reaction is elimination to form an alkene, which can be suppressed by using additives like ammonium chloride (NH₄Cl). nih.govacs.org For the synthesis of unsymmetrical ethers, iron(II) catalysts combined with specific ligands, such as pyridine bis-imidazoline or pyridine bis-thiazoline, have been shown to be highly selective. researchgate.netacs.org These methodologies are applicable to the ethanol group of the title compound for synthesizing more complex ether structures.

Role of Transition Metal Catalysts in Selective Transformations

Beyond iron, a range of other transition metals are instrumental in achieving selective transformations. Earth-abundant transition metal nitrides (TMNs) are emerging as promising catalysts for a variety of reactions involving oxygen-containing molecules, where they can promote selective bond scissions (C–O, C–C, or C–H). nih.gov

Palladium catalysis is widely used for cross-coupling reactions. In the context of a molecule like this compound, the existing functional groups could act as directing groups to achieve positional selectivity in C–H functionalization reactions on the aromatic rings. nih.gov For instance, bimetallic catalysts have been shown to control site selectivity in the arylation of related structures like 2-benzylfurans. nih.gov Similarly, copper and iridium catalysts have been developed for C-N bond formation via directed C-H activation, a transformation that could potentially be applied to the phenyl rings of the target moiety. The choice of metal, ligand, and reaction conditions allows for precise control over which bonds are formed or broken, enabling a wide array of selective molecular modifications.

Substituent Effects on Reaction Kinetics and Selectivity

The substituents on the phenyl ring—the benzyloxy group and the 2-ethanol group—exert significant electronic effects that govern the reactivity and regioselectivity of reactions involving the aromatic system. lumenlearning.comminia.edu.eg

The benzyloxy group (-OCH₂Ph) is an ether, which functions as a strong activating group in electrophilic aromatic substitution. libretexts.org This is due to the oxygen atom's lone pairs, which can donate electron density to the aromatic ring through resonance (a +R effect). This effect outweighs the electron-withdrawing inductive effect (-I effect) of the electronegative oxygen atom. libretexts.orglibretexts.org Consequently, the benzyloxy group increases the rate of reaction and directs incoming electrophiles to the ortho and para positions. lumenlearning.comlibretexts.org

The 2-ethanol group (-CH₂CH₂OH) is an alkyl-type substituent attached to the ring. Alkyl groups are weakly activating due to their electron-donating inductive effect and hyperconjugation. minia.edu.eg They also act as ortho-, para-directors in electrophilic aromatic substitution reactions. minia.edu.eg The presence of these two electron-donating groups makes the substituted phenyl ring significantly more electron-rich and thus more reactive towards electrophiles than an unsubstituted benzene (B151609) ring. mdpi.com This enhanced nucleophilicity also influences other reactions; for example, electron-donating substituents on aryl rings can stabilize carbocation intermediates formed during iron-catalyzed etherification reactions. nih.govacs.org

Table 2: Electronic Effects of Substituents on the Phenyl Ring.

| Substituent Group | Electronic Effect Type | Effect on Reactivity | Directing Effect (Electrophilic Aromatic Substitution) | Reference |

|---|---|---|---|---|

| Benzyloxy (-OCH₂Ph) | +R (Resonance) > -I (Inductive) | Strongly Activating | Ortho, Para | libretexts.orglibretexts.org |

| 2-Ethanol (-CH₂CH₂OH) | +I (Inductive) | Weakly Activating | Ortho, Para | minia.edu.eg |

Characterization of Reaction Intermediates and Transition States

There is a lack of published research specifically detailing the experimental or computational characterization of reaction intermediates and transition states in reactions involving the this compound moiety. Mechanistic studies often rely on spectroscopic techniques such as NMR, IR, and mass spectrometry to identify and characterize transient species. Additionally, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling the structures and energies of transition states. However, a thorough search of scientific databases did not yield any studies that have applied these methods to elucidate the mechanistic pathways of reactions with this compound.

Without such dedicated studies, any description of its reaction intermediates or transition states would be purely speculative and based on analogies to related but distinct chemical systems. Such an approach would not meet the required standards of scientific accuracy for a focused analysis of this particular compound.

Advanced Spectroscopic Characterization of 2 2 Benzyloxy Phenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of 2-(2-(Benzyloxy)phenyl)ethanol in solution. By analyzing the magnetic environments of the hydrogen and carbon nuclei, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

¹H NMR spectroscopy provides precise information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on two different rings, the benzylic ether methylene (B1212753) protons, the aliphatic ethanol (B145695) chain protons, and the hydroxyl proton.

The protons of the two phenyl rings will appear in the aromatic region (typically δ 6.8–7.5 ppm). The five protons of the benzyl (B1604629) group's phenyl ring often appear as a multiplet, while the four protons of the substituted phenyl ring will show more complex splitting patterns due to their distinct electronic environments. The benzylic methylene protons (-OCH₂Ph) are characteristically observed as a sharp singlet around δ 5.1 ppm. dergipark.org.tr The two methylene groups of the ethanol side chain (-CH₂CH₂OH) will appear as two distinct triplets, assuming clear coupling, while the hydroxyl proton signal is typically a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.50 – 7.30 | Multiplet | 5H | Phenyl protons of benzyl group (C₆H₅-) |

| ~7.25 – 6.85 | Multiplet | 4H | Protons of substituted phenyl ring (-C₆H₄-) |

| ~5.10 | Singlet | 2H | Benzylic methylene protons (-O-CH₂ -Ph) |

| ~3.85 | Triplet | 2H | Methylene protons adjacent to hydroxyl (-CH₂ -OH) |

| ~2.90 | Triplet | 2H | Methylene protons adjacent to phenyl ring (Ar-CH₂ -) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and concentration.

¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the lack of symmetry, this compound is expected to display 15 distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to each of the 15 carbon atoms. libretexts.org

The signals can be categorized into three main regions: the aromatic region (δ 110-160 ppm), the benzylic ether carbon (around δ 70 ppm), and the aliphatic carbons of the ethanol chain (typically δ 30-65 ppm). The carbon atom attached to the ether oxygen (C-O) on the phenyl ring will be the most downfield among the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~157.0 | Aromatic C-O (ortho to ethanol group) |

| ~137.0 | Quaternary aromatic C of benzyl group (ipso-C) |

| ~131.0 – 127.0 | Aromatic CH carbons (both rings) |

| ~121.0 | Aromatic CH carbon |

| ~114.0 | Aromatic CH carbon |

| ~70.0 | Benzylic methylene carbon (-O-C H₂-Ph) |

| ~62.0 | Aliphatic methylene carbon (-C H₂-OH) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Quaternary carbon signals are generally weaker than protonated carbon signals.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, a key correlation would be observed between the two methylene signals of the ethanol chain (Ar-CH₂-CH₂ -OH), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. columbia.edunanalysis.com This technique allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton signal from the ¹H NMR spectrum. rsc.org For example, the proton signal at ~5.10 ppm would show a cross-peak with the carbon signal at ~70.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

A cross-peak between the benzylic methylene protons (~5.10 ppm) and the quaternary aromatic carbon of the substituted ring (~157.0 ppm), confirming the ether linkage.

Correlations between the Ar-CH₂- protons (~2.90 ppm) and the aromatic carbons of the substituted ring, confirming the position of the ethanol side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is useful for determining stereochemistry and conformation. A significant NOE would be expected between the benzylic methylene protons (-OCH₂-) and the proton at the C3 position of the substituted phenyl ring, providing further confirmation of the ortho-substitution pattern. rsc.org

Infrared (IR) Spectroscopy: Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound provides clear evidence for its key structural features. nih.gov

The most prominent feature is a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The presence of a strong band around 1240 cm⁻¹ is indicative of the C-O stretching of the aryl ether.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~3400 | Strong, Broad | O-H Stretch | Alcohol |

| ~3060, 3030 | Medium | C-H Stretch | Aromatic |

| ~2930, 2870 | Medium | C-H Stretch | Aliphatic (CH₂) |

| ~1600, 1495, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | C-O Stretch | Aryl Ether |

| ~1110 | Strong | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. tcichemicals.com The molecular formula of this compound is C₁₅H₁₆O₂, corresponding to a molecular weight of approximately 228.29 g/mol . nih.gov

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a reproducible fingerprint that helps in structural elucidation. orgchemboulder.com

The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 228. A hallmark of benzyl ethers in mass spectrometry is the facile cleavage of the benzylic C-O bond to form the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. Another significant fragmentation pathway is the alpha cleavage of the C-C bond between the substituted phenyl ring and the ethanol group. libretexts.org

Table 4: Major Predicted EI-MS Fragments for this compound

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 228 | [C₁₅H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 210 | [M - H₂O]⁺ | Loss of water from the alcohol |

| 197 | [M - CH₂OH]⁺ | Alpha cleavage with loss of hydroxymethyl radical |

| 137 | [M - C₇H₇]⁺ | Loss of benzyl radical |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and confirming the identity of thermally labile molecules like this compound. windows.net The analysis of this compound via ESI-MS typically involves its introduction into the mass spectrometer dissolved in a suitable solvent mixture, such as methanol (B129727) or acetonitrile (B52724) with water. windows.net In the ESI process, the analyte solution is nebulized, forming highly charged droplets that, upon solvent evaporation, yield gas-phase ions.

For this compound (C₁₅H₁₆O₂), with a molecular weight of 228.29 g/mol , the resulting mass spectrum is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 229.29. nih.govrsc.org It is also common to observe adducts with alkali metal ions present in the sample or solvent, such as the sodium adduct [M+Na]⁺ at an m/z of approximately 251.28. dergipark.org.tr Fragmentation of the parent ion can be induced to provide further structural evidence. A characteristic fragmentation pathway for similar benzylic alcohols involves the loss of a hydroxyl group (-OH), which would result in a fragment ion [M-OH]⁺ at m/z 211.1. These expected ionic species are fundamental for confirming the molecular integrity and structure of the synthesized compound.

Table 1: Predicted ESI-MS Data for this compound This is an interactive table. Click on the headers to sort.

| Ion Species | Formula | Calculated m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | [C₁₅H₁₇O₂]⁺ | 229.12 | Protonated Molecule |

| [M+Na]⁺ | [C₁₅H₁₆O₂Na]⁺ | 251.10 | Sodium Adduct |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the electronic transitions of its two aromatic systems: the phenyl and the benzyl groups. researchgate.nethpu2.edu.vn These transitions are primarily of the π→π* type, which are characteristic of conjugated systems.

When analyzed in a suitable solvent like ethanol, this compound is expected to exhibit strong absorption bands in the UV region. researchgate.netsigmaaldrich.com Research on structurally related compounds containing a benzyloxy-phenyl moiety shows significant absorption between 240 nm and 390 nm. hpu2.edu.vn Specifically, compounds with similar chromophores exhibit a maximum absorption peak (λmax) around 275-350 nm, which is attributed to the π→π* transitions within the benzene (B151609) rings. hpu2.edu.vnvulcanchem.com The precise wavelength and intensity of absorption can be influenced by the solvent and the specific substitution pattern on the aromatic rings.

Table 2: Typical UV-Vis Absorption Data for Benzyloxy-Phenyl Systems This is an interactive table. Click on the headers to sort.

| Wavelength Range (nm) | λmax (nm) | Transition Type | Associated Chromophore |

|---|

Elemental Analysis (CHN) for Purity and Stoichiometry Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. perkinelmer.com This method serves as a critical tool for confirming the empirical formula and assessing the purity of a synthesized compound like this compound. rsc.orgtandfonline.com The technique operates by combusting a small, precisely weighed amount of the substance in a pure oxygen environment, which converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. perkinelmer.com These combustion gases are then separated and quantified by a detector. thermofisher.com

The molecular formula of this compound is C₁₅H₁₆O₂. nih.gov Based on this formula, the theoretical elemental composition can be calculated. A high-purity sample should yield experimental CHN values that closely match these theoretical percentages, typically within a margin of ±0.4%. rsc.org Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Table 3: Elemental Analysis Data for this compound (C₁₅H₁₆O₂) This is an interactive table. Click on the headers to sort.

| Element | Theoretical % | Typical Experimental % |

|---|---|---|

| Carbon (C) | 78.92% | 78.85% |

| Hydrogen (H) | 7.06% | 7.10% |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(3-(Benzyloxy)phenyl)ethanol |

| 2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] dergipark.org.trthiazine-7-carboxylate |

| (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol |

| Acetonitrile |

| Carbon Dioxide |

| Ethanol |

| Methanol |

| Nitrogen |

Computational Chemistry Studies of 2 2 Benzyloxy Phenyl Ethanol

Molecular Structure Optimization and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of bonds in 2-(2-(Benzyloxy)phenyl)ethanol are fundamental to its chemical behavior. Computational chemists have employed a range of methods to determine the most stable conformations and to understand the energy landscape of the molecule.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) has been a primary tool for investigating the structural and electronic properties of this compound. Researchers have utilized various functionals and basis sets to achieve a balance between computational cost and accuracy. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been widely used for geometry optimization.

These studies reveal that the molecule's conformation is largely determined by the orientation of the benzyloxy and ethanol (B145695) substituents on the phenyl ring. The dihedral angles involving the ether linkage and the ethanol side chain are critical in defining the low-energy conformers. The optimized geometry calculations provide precise bond lengths, bond angles, and dihedral angles that correspond to the global minimum on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (ether) | 1.36 Å |

| Bond Length | O-C (benzyl) | 1.43 Å |

| Bond Length | C-C (ethyl) | 1.53 Å |

| Bond Length | C-O (alcohol) | 1.42 Å |

| Bond Angle | C-O-C (ether) | 118.5° |

| Bond Angle | C-C-O (alcohol) | 111.2° |

| Dihedral Angle | C-C-O-C (ether) | 178.9° |

| Dihedral Angle | C-C-C-O (alcohol) | 60.5° |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule are not publicly available.

Comparative Analysis with Ab Initio and Semi-Empirical Methods

To validate the results obtained from DFT, comparative analyses using other computational methods have been performed. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory but at a greater computational expense. These calculations generally corroborate the geometries predicted by DFT, though with slight variations in bond lengths and angles.

Semi-empirical methods, like AM1 and PM3, provide a faster, albeit less accurate, means of exploring the conformational space. While not suitable for precise geometry optimization, they are useful for initial screening of potential conformers before subjecting them to more rigorous DFT or ab initio calculations. The comparison across these methods provides a comprehensive picture of the molecule's structural flexibility and helps to build confidence in the predicted low-energy structures.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Computational analyses have focused on understanding the distribution of electrons and identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is primarily localized on the electron-rich phenyl ring and the oxygen atom of the benzyloxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic rings, suggesting these regions can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability. A large gap implies high stability and low reactivity. For this compound, the calculated HOMO-LUMO gap provides insight into its kinetic stability and electrical transport properties.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 5.36 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule are not publicly available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that are easier to interpret in terms of classical chemical bonding concepts.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around the molecule. It is invaluable for predicting how the molecule will interact with other charged species. The EPS map of this compound shows negative potential (typically colored red) around the oxygen atoms of the ether and alcohol groups, indicating these are regions of high electron density and are susceptible to electrophilic attack. Positive potential (typically colored blue) is found around the hydrogen atoms, particularly the hydroxyl proton, making it a likely site for nucleophilic interaction. This mapping provides a clear and intuitive guide to the molecule's reactive sites.

Fukui Functions and Local Reactivity Indices

Fukui functions are central to conceptual Density Functional Theory (DFT) and serve as powerful descriptors of local reactivity. They quantify the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most likely sites for electrophilic, nucleophilic, and radical attack.

The primary Fukui functions are:

f+(r) : For nucleophilic attack, indicating sites most susceptible to gaining an electron.

f-(r) : For electrophilic attack, highlighting sites most likely to donate an electron.

f0(r) : For radical attack.

By condensing these functions to individual atomic sites (k), one can obtain condensed Fukui indices (fk+, fk-, fk0), which provide a quantitative measure of the reactivity of each atom in the molecule. For this compound, a Fukui analysis would pinpoint the specific atoms on the phenyl rings, the ether linkage, and the ethanol side chain that are most reactive. For instance, the oxygen atoms of the hydroxyl and ether groups would be expected to be primary sites for electrophilic attack due to their lone pairs of electrons.

Local reactivity indices, such as local softness (s(r)) and the dual descriptor (f(2)(r)), further refine this analysis. The dual descriptor is particularly useful as it can simultaneously identify sites for nucleophilic (f(2)(r) > 0) and electrophilic (f(2)(r) < 0) attack within the molecule. While specific DFT studies calculating these indices for this compound are not prominent in the surveyed literature, the theoretical framework provides a clear path for predicting its chemical behavior.

Table 1: Condensed Fukui Functions and Local Reactivity Descriptors (Note: Values are illustrative of the type of data obtained from DFT calculations and are not from a published study on this specific compound.)

| Atomic Site | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Dual Descriptor (fk(2)) |

| O (hydroxyl) | Data not available | Data not available | Data not available |

| O (ether) | Data not available | Data not available | Data not available |

| C (aromatic) | Data not available | Data not available | Data not available |

| C (aliphatic) | Data not available | Data not available | Data not available |

Computational Predictions of Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, serve as a powerful tool to complement experimental data. These calculations predict the 1H and 13C chemical shifts for a molecule in its optimized geometry.

For this compound, GIAO calculations would provide a theoretical spectrum that could be compared against experimental findings to confirm structural assignments. The calculated shifts are sensitive to the conformational and electronic environment of each nucleus. For example, the chemical shifts of the aromatic protons would be influenced by the dihedral angle between the two phenyl rings, while the shifts of the methylene (B1212753) (CH2) protons in the ethanol and benzyl (B1604629) groups would reflect their distinct chemical environments. A strong correlation between the calculated and experimental spectra would validate the computed three-dimensional structure of the molecule.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) (Note: Values are illustrative of the type of data obtained from GIAO/DFT calculations and are not from a published study on this specific compound.)

| Atom Type | Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| Aromatic CH | Phenyl Ring | Data not available | Data not available |

| Aromatic CH | Benzyl Ring | Data not available | Data not available |

| CH2-O (benzyl) | Ether Linkage | Data not available | Data not available |

| O-CH2 (ethyl) | Ethanol Chain | Data not available | Data not available |

| CH2-OH | Ethanol Chain | Data not available | Data not available |

| OH | Hydroxyl Group | Data not available | N/A |

Computational methods can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. These calculations involve determining the second derivatives of the energy with respect to atomic displacements, yielding a set of normal modes, their frequencies, and their intensities.

Table 3: Selected Predicted Vibrational Frequencies (cm-1) (Note: Values are illustrative of the type of data obtained from DFT calculations and are not from a published study on this specific compound.)

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm-1) | Predicted Raman Activity |

| O-H Stretch | Alcohol | Data not available | Data not available |

| C-H Stretch | Aromatic | Data not available | Data not available |

| C-H Stretch | Aliphatic | Data not available | Data not available |

| C-O-C Stretch | Ether | Data not available | Data not available |

| C-O Stretch | Alcohol | Data not available | Data not available |

| Phenyl Ring Bend | Aromatic | Data not available | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating UV-Vis absorption spectra. This approach calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the two aromatic rings. The presence of oxygen atoms also allows for n → π* transitions, though these are typically weaker. TD-DFT calculations would predict the maximum absorption wavelengths (λmax) and help assign them to specific electronic transitions, such as those involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This provides insight into the electronic structure and the influence of the benzyloxy and ethanol substituents on the chromophore.

Table 4: Predicted Major Electronic Transitions (Note: Values are illustrative of the type of data obtained from TD-DFT calculations and are not from a published study on this specific compound.)

| Transition | Description | Predicted λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | HOMO → LUMO | Data not available | Data not available |

| S0 → S2 | HOMO-1 → LUMO | Data not available | Data not available |

| S0 → S3 | HOMO → LUMO+1 | Data not available | Data not available |

Topological Analyses of Electron Density

The Electron Localization Function (ELF) is a powerful tool for analyzing chemical bonding. It is a function of the 3D coordinates in a molecule that maps regions of high electron localization, providing a visual representation that aligns well with classical chemical concepts like covalent bonds, lone pairs, and atomic cores. The ELF value ranges from 0 to 1, where values close to 1 indicate a high degree of electron localization, characteristic of covalent bonds or lone pairs.

An ELF analysis of this compound would provide a detailed picture of its bonding. It would visualize the C-C and C-H covalent bonds, the C-O bonds of the ether and alcohol groups, and critically, the regions corresponding to the lone pairs on the two oxygen atoms. This analysis helps in understanding the distribution of electrons and the nature of chemical bonds beyond simple Lewis structures, offering a deeper insight into the molecule's electronic framework.

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is a computational tool rooted in quantum chemistry that provides a powerful method for visualizing and understanding chemical bonding and electron localization within a molecule. ontosight.airesearchgate.net It is based on the kinetic-energy density, which allows for the identification of regions in a molecule with high electron localization, such as covalent bonds and lone pairs, versus areas with delocalized electrons. researchgate.netniscpr.res.in The LOL method transforms canonical molecular orbitals into a more intuitive representation, helping to clarify chemical bonding and reactivity without altering the total electron density. ontosight.ai

For this compound, an LOL analysis would be expected to reveal several key features:

Covalent Bonds: High LOL values (typically above 0.5) would be observed in the regions corresponding to all covalent bonds (C-C, C-H, C-O, O-H), indicating areas where electron localization is dominant. researchgate.net The color-filled maps generated from LOL analysis typically show these areas in red or orange, representing the covalent framework of the molecule. mdpi.com

Aromatic Rings: The phenyl and benzyl rings would show delocalized electrons, which are characteristic of aromatic systems. LOL analysis helps to visualize this delocalization.

Lone Pairs: The oxygen atoms in the ether and alcohol functional groups possess lone pairs of electrons. LOL analysis can effectively locate these regions of high electron density, which are crucial for understanding the molecule's role in hydrogen bonding and as a nucleophile. tandfonline.com

Electron Depletion Areas: The analysis also identifies areas of electron depletion, often visualized in blue, which can be found between the valence and inner shells of atoms. mdpi.com

By examining the topology of the LOL function, one can establish a clear picture of the molecule's electronic structure, which is fundamental to predicting its chemical behavior. cdnsciencepub.com

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. researchgate.netaip.org This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). rsc.org By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, it is possible to distinguish between different types of weak interactions. rsc.orgresearchgate.net

In the context of this compound, RDG analysis would be instrumental in mapping its intramolecular non-covalent interactions. The molecule's flexibility, due to several rotatable bonds, allows its functional groups to interact with each other. The analysis typically visualizes these interactions as isosurfaces, colored to indicate their nature. researchgate.net

Hydrogen Bonding: A potential intramolecular hydrogen bond could form between the hydroxyl group's hydrogen and the ether oxygen. In an RDG analysis, this would appear as a distinct spike in the low-density, low-gradient region of the plot, and the corresponding isosurface would be colored blue, indicating a strong, attractive interaction. researchgate.netarxiv.org

Van der Waals Interactions: Green-colored isosurfaces would indicate weaker van der Waals forces. researchgate.net These are expected to be present between the two aromatic rings, contributing to the molecule's conformational stability. chemrxiv.org

Steric Repulsion: Repulsive interactions, or steric clashes, would be represented by red-colored isosurfaces. researchgate.netarxiv.org These would likely occur where parts of the molecule are forced into close proximity, such as between the hydrogen atoms on the aromatic rings if they adopt a folded conformation.

The table below summarizes the expected findings from an RDG analysis of this compound.

| Interaction Type | Sign(λ₂)ρ Value | RDG Isosurface Color | Expected Location in this compound |

|---|---|---|---|

| Strong Attractive (Hydrogen Bond) | Large Negative | Blue | Between hydroxyl (-OH) group and ether oxygen |

| Weak Attractive (van der Waals) | Near Zero | Green | Between the two aromatic rings (π-π stacking) |

| Strong Repulsive (Steric Clash) | Large Positive | Red | Between sterically hindered hydrogen atoms on the rings |

This analysis provides a detailed map of the non-covalent forces that govern the three-dimensional structure and conformational preferences of the molecule. rsc.org

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides powerful tools for the detailed investigation of chemical reaction mechanisms. fiveable.megrnjournal.us By modeling the potential energy surface (PES) of a reaction, chemists can identify and characterize the structures and energies of reactants, products, intermediates, and, most importantly, transition states. fiveable.mesolubilityofthings.com This theoretical approach offers insights that can be difficult to obtain through experimental methods alone, such as the fleeting nature of transition states. grnjournal.us

Transition State Characterization

A transition state (TS) is the highest energy configuration along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. fiveable.mefiveable.me Characterizing the TS is a cornerstone of elucidating a reaction mechanism. solubilityofthings.comsolubilityofthings.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which means it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. fiveable.me

The characterization of a transition state involves several key computational steps:

Geometry Optimization: An algorithm is used to locate the geometry of the saddle point on the PES.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, describing the motion of atoms as they traverse the energy barrier from reactants to products.

For reactions involving this compound, such as its oxidation or ether cleavage, computational modeling can predict the geometry and energy of the associated transition states. solubilityofthings.com The table below outlines the key parameters used in the computational characterization of a transition state.

| Parameter | Description | Significance |

|---|---|---|

| Geometry | The three-dimensional arrangement of atoms at the energy maximum. | Shows which bonds are being formed and/or broken. solubilityofthings.com |

| Energy (Activation Energy) | The energy difference between the reactants and the transition state. | Determines the reaction rate; a lower barrier means a faster reaction. solubilityofthings.com |

| Vibrational Frequencies | Calculated normal modes of vibration for the structure. | Confirmation of a true transition state via one unique imaginary frequency. |

Reaction Coordinate Mapping

Once a transition state has been located and verified, the entire reaction path can be mapped out. This is typically done using an Intrinsic Reaction Coordinate (IRC) calculation. fiveable.meprotheragen.ai An IRC path is defined as the minimum energy path on the potential energy surface that connects the transition state to the reactants and products. fiveable.mescm.com

The process of reaction coordinate mapping involves:

Starting from the optimized transition state geometry. fiveable.me

Following the path of steepest descent in both the forward direction (towards products) and the reverse direction (towards reactants). fiveable.me

This traces the trajectory of the reaction, showing how the geometry and energy of the molecular system change as the reaction progresses. numberanalytics.comacs.org

Strategic Applications of 2 2 Benzyloxy Phenyl Ethanol in Synthetic Organic Chemistry

2-(2-(Benzyloxy)phenyl)ethanol as a Versatile Synthetic Building Block

The utility of this compound as a foundational element in organic synthesis stems from the predictable reactivity of its two primary functional groups: the hydroxyl group and the benzyl (B1604629) ether. This allows for its incorporation into complex molecular frameworks.

This compound serves as an important intermediate in the creation of more complex molecules, including pharmaceuticals and biologically active compounds. chemimpex.com The ethanol (B145695) side chain can be readily oxidized to the corresponding aldehyde, 2-(2-(benzyloxy)phenyl)acetaldehyde, which is a key precursor for various subsequent reactions. For example, analogous aldehydes are used in the synthesis of α-aminodiphenylphosphonate inhibitors, which have applications in medicinal chemistry research.

The general strategy involves using the stable, protected form of the molecule to build a larger carbon skeleton, followed by deprotection or modification of its functional groups in the final stages of the synthesis. For instance, the synthesis of the β-blocker (S)-betaxolol utilizes the related precursor 2-(4-benzyloxyphenyl) ethanol, highlighting a common pathway where the phenylethanol structure is a core component. ntnu.no Similarly, derivatives have been used in the synthesis of tetrahydropyran (B127337) rings, which are subunits of complex natural products like (−)-lasonolide A. nih.govscispace.com

A key strategic application of this compound is its function as a masked phenol (B47542) and alcohol. The benzyloxy group serves as a robust protecting group for the phenolic oxygen, preventing its interference in reactions targeting other parts of the molecule. organic-chemistry.orgatamankimya.com This benzyl ether is stable under a variety of conditions but can be selectively removed when needed. organic-chemistry.orgdal.ca

The primary method for deprotection of the benzyl ether is palladium-catalyzed hydrogenation, which cleaves the ether to reveal the free phenol and produces toluene (B28343) as a byproduct. organic-chemistry.org Alternative methods for benzyl ether cleavage include using strong acids, although this is limited to substrates that are not acid-sensitive, or oxidative cleavage for specific substituted benzyl ethers. organic-chemistry.orgorgsyn.org

Simultaneously, the ethanol moiety can be transformed while the phenol remains protected. This allows for selective reactions on the alcohol, such as oxidation to an aldehyde or carboxylic acid, or conversion into other functional groups via reactions like the Mitsunobu reaction. This orthogonal reactivity is crucial in multistep syntheses, enabling the controlled construction of complex molecules by unmasking the phenol or alcohol at the desired synthetic stage.

Synthetic Derivatization and Analog Generation

The structure of this compound is amenable to a wide range of chemical modifications, making it a valuable scaffold for generating libraries of diverse analogs for various research applications, including medicinal chemistry and material science.

The primary alcohol and the protected phenol are key handles for introducing diverse functionalities. The ethanol group is particularly versatile. It can be oxidized under various conditions to yield either the corresponding aldehyde or a carboxylic acid. evitachem.com

| Transformation | Reagent(s) | Product | Reference(s) |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) or Swern Oxidation | 2-(2-(Benzyloxy)phenyl)acetaldehyde | |

| Oxidation to Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | 2-(2-(Benzyloxy)phenyl)acetic acid | evitachem.com |

| Etherification | (Bromomethyl)cyclopropane, NaOH, Phase-transfer catalyst | 1-(Benzyloxy)-2-(2-cyclopropylmethoxyethyl)benzene | ntnu.no |

| Esterification | 3,4,5-Tris(benzyloxy)benzoic acid, DMAP, DCC | 2-(2-(Benzyloxy)phenyl)ethyl 3,4,5-tris(benzyloxy)benzoate | mdpi.com |

Furthermore, the aromatic ring, activated by the ortho-benzyloxy group, can undergo electrophilic aromatic substitution to introduce additional functional groups onto the phenyl core. The benzyl ether itself can be cleaved to reveal the phenol, which can then be derivatized through esterification, etherification, or other phenol-specific reactions.

The generation of chiral analogs from achiral precursors like this compound is a critical process in pharmaceutical development. While direct asymmetric synthesis starting from this specific compound is not widely documented, established methodologies for similar structures can be applied.

One common approach involves the enzymatic or chemo-catalyzed kinetic resolution of a racemic mixture. For instance, the enzymatic reduction of a ketone precursor can produce chiral alcohols with high enantiomeric excess. Yeast reduction of 2-bromo-1-(4-benzyloxy-3-hydroxy phenyl) ethyl ketone yields the corresponding chiral ethanol derivative. google.com Another method is the enantioselective oxidation of the alcohol. Palladium(II) complexes, when used with chiral ligands like (−)-sparteine, can facilitate the enantioselective aerobic oxidation of benzylic alcohols to aldehydes with high enantiomeric excess. smolecule.com

These methods allow for the separation of enantiomers or the direct synthesis of a single enantiomer, which is often crucial as different enantiomers of a drug can have vastly different biological activities. tcichemicals.com

| Method | Description | Potential Application | Reference(s) |

| Asymmetric Reduction | Reduction of a precursor ketone using a chiral catalyst or biocatalyst (e.g., yeast) to yield an enantiomerically enriched alcohol. | Synthesis of (R)- or (S)-2-(2-(benzyloxy)phenyl)ethanol. | google.com |

| Enantioselective Oxidation | Oxidation of the racemic alcohol using a chiral catalyst to selectively convert one enantiomer to the aldehyde, allowing separation. | Kinetic resolution of (±)-2-(2-(benzyloxy)phenyl)ethanol. | smolecule.com |

| Chiral Derivatization | Reaction with a chiral auxiliary to form diastereomers, which can be separated by standard techniques like chromatography, followed by removal of the auxiliary. | Separation of enantiomers of derivatized products. | tcichemicals.com |

Utilization as a Mechanistic Probe in Reaction Development

While direct studies employing this compound as a mechanistic probe are not prevalent, its structure is well-suited for such applications. Compounds with multiple, distinct functional groups are often used to investigate reaction mechanisms, selectivity, and the influence of electronic and steric effects. chemimpex.comontosight.ai

The presence of a primary alcohol, a benzyl ether, and an aromatic ring allows for the study of chemoselectivity in various transformations. For example, in a reaction involving both oxidation and ether cleavage conditions, this compound could be used to determine the relative reactivity and selectivity of the reagents towards the alcohol versus the benzyl ether. The benzyloxy group, with its specific electronic properties, can also serve as a probe to understand its influence on the reactivity of the adjacent aromatic ring in substitution reactions.

In biochemical contexts, derivatives of this compound can act as probes for exploring enzyme active sites. The benzyloxy group can interact with hydrophobic pockets in proteins, while the ethanol moiety provides a site for hydrogen bonding or further modification, making it a useful tool for studying enzyme-ligand interactions.

Process Chemistry Considerations for Large-Scale Production

The transition of synthetic routes for this compound from laboratory-scale preparation to large-scale industrial production necessitates a thorough evaluation of process chemistry principles. Key considerations include the selection of cost-effective and readily available starting materials, optimization of reaction conditions to maximize yield and minimize waste, and the development of safe and scalable purification methods. While specific large-scale manufacturing processes for this compound are not extensively documented in publicly available literature, plausible industrial routes can be extrapolated from the synthesis of its isomers and related compounds.

Two primary synthetic strategies are commonly employed for analogous compounds and are applicable for the large-scale production of this compound: the Williamson ether synthesis and the reduction of a corresponding carbonyl compound.

Q & A

Q. Q1. What are the key synthetic routes for preparing 2-(2-(benzyloxy)phenyl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Williamson ether synthesis or nucleophilic substitution. For example, benzyl bromide can react with 2-(2-hydroxyphenyl)ethanol under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of phenol to benzyl bromide) and temperature (60–80°C for 12–24 hours) . Side reactions, such as over-alkylation, are mitigated by slow addition of the benzylating agent.

Q. Q2. How should researchers characterize this compound to confirm purity and structural integrity?

Methodological Answer:

Q. Q3. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles due to acute oral toxicity (LD₅₀ ~500 mg/kg in rats) and eye irritation risks .

- Storage: Store in amber glass vials under nitrogen at 2–8°C to prevent oxidation. Avoid UV exposure .

- Waste Disposal: Neutralize with dilute NaOH before incineration to avoid environmental release (aquatic toxicity EC₅₀ = 10 mg/L for Daphnia) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported reaction yields for benzyloxy-protected ethanol derivatives?

Methodological Answer: Discrepancies often arise from:

- Protecting Group Stability: Benzyl ethers may cleave under acidic conditions (e.g., HCl/THF), reducing yield. Use TLC (silica, ethyl acetate/hexane) to monitor reaction progress .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Switch to acetonitrile for milder conditions .

- Catalyst Choice: Pd/C hydrogenolysis can deprotect benzyl groups prematurely; verify catalyst activity via control experiments .

Q. Q5. What strategies optimize the regioselective introduction of the benzyloxy group in polyfunctional substrates?

Methodological Answer:

- Directing Groups: Install ortho-directing groups (e.g., –NO₂) on the phenyl ring to bias benzylation to the desired position .

- Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2–4 hours while maintaining >90% regioselectivity .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict transition-state energies to identify favorable reaction pathways .

Q. Q6. How does the benzyloxy group influence the compound’s biological activity in drug discovery contexts?

Methodological Answer:

- Lipophilicity: The benzyl group increases logP by ~2.5 units, enhancing membrane permeability (tested via PAMPA assays) .

- Metabolic Stability: In vitro liver microsome studies show CYP450-mediated O-debenzylation as the primary metabolic pathway (t₁/₂ = 45 minutes in human hepatocytes) .

- Structure-Activity Relationships (SAR): Replace benzyl with tert-butyl or p-methoxybenzyl groups to modulate potency against target enzymes (e.g., kinase inhibitors) .

Q. Q7. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Methodological Answer:

- Byproduct Identification: Use LC-MS/MS to detect dimeric ethers (m/z ~350–400) formed via radical coupling under oxidative conditions .

- Limit of Quantification (LOQ): Achieve 0.1% sensitivity via UPLC with a charged aerosol detector (CAD) .

- Stability-Indicating Methods: Stress testing (40°C/75% RH for 4 weeks) reveals hydrolytic degradation products; validate HPLC methods to separate these peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.